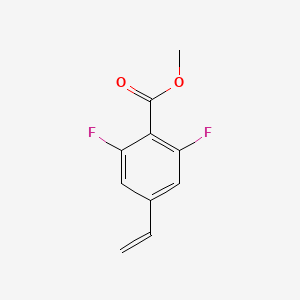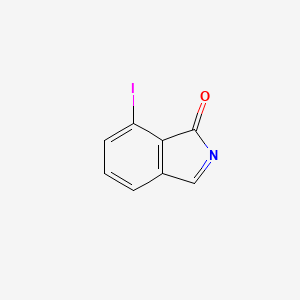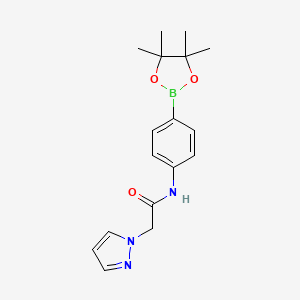
Methyl 2,6-difluoro-4-vinylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-difluoro-4-vinylbenzoate is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a vinyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,6-difluoro-4-vinylbenzoate can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often involves continuous-flow methodologies to ensure efficient and scalable synthesis. For example, the continuous-flow double diazotization method can be used to synthesize difluorobenzene derivatives, which can then be further functionalized to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,6-difluoro-4-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 2,6-difluoro-4-vinylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 2,6-difluoro-4-vinylbenzoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to interact with different enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-vinylbenzoate: Similar structure but lacks the fluorine atoms at positions 2 and 6.
Methyl 2,4-difluorobenzoate: Similar structure but lacks the vinyl group at position 4.
Uniqueness
Methyl 2,6-difluoro-4-vinylbenzoate is unique due to the presence of both fluorine atoms and a vinyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H8F2O2 |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
methyl 4-ethenyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C10H8F2O2/c1-3-6-4-7(11)9(8(12)5-6)10(13)14-2/h3-5H,1H2,2H3 |
Clave InChI |
CLJMDHAOXXLVAI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1F)C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)

![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)

![6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B15132035.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15132042.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine](/img/structure/B15132044.png)
![1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15132047.png)


![Cyclopentanecarboxylic acid, 3-[(1R)-1-(acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxy-, methyl ester, (1R,2R,3S,4S)-rel-](/img/structure/B15132082.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)
